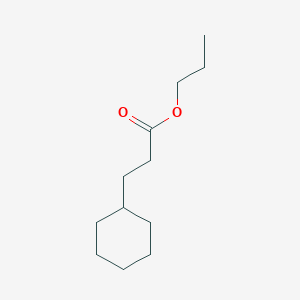
Propyl 3-cyclohexylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3-cyclohexylpropanoate is an organic compound with the molecular formula C12H22O2. It is an ester formed from the reaction of propanol and 3-cyclohexylpropanoic acid. This compound is characterized by its cyclohexane ring attached to a three-carbon propanoic acid chain, which is esterified with a propyl group. It is commonly used in scientific research and has various applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
The mode of action of Propyl 3-cyclohexylpropanoate is currently unknown due to the lack of specific research on this compound. It’s worth noting that similar compounds may undergo reactions such as the claisen condensation , which involves enolate formation, nucleophilic reaction, and removal of leaving group .
Biochemical Pathways
Related compounds such as 3-hydroxypropionate have been studied, and they can be produced through several biosynthetic pathways, including the glycerol pathway and the β-alanine pathway .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect on the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propyl 3-cyclohexylpropanoate typically involves the esterification of 3-cyclohexylpropanoic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
C6H11CH2CH2COOH + CH3CH2CH2OH → C6H11CH2CH2COOCH2CH2CH3 + H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. Catalysts such as sulfuric acid or ion-exchange resins are commonly used to facilitate the reaction.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base to yield 3-cyclohexylpropanoic acid and propanol.
Saponification: In the presence of a strong base, the ester bond can be completely hydrolyzed to form the salt of 3-cyclohexylpropanoic acid and propanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Saponification: Strong bases such as sodium hydroxide or potassium hydroxide.
Major Products:
Hydrolysis: 3-cyclohexylpropanoic acid and propanol.
Saponification: Sodium or potassium salt of 3-cyclohexylpropanoic acid and propanol.
Scientific Research Applications
Propyl 3-cyclohexylpropanoate is utilized in various fields of scientific research due to its unique properties:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving ester hydrolysis and enzyme activity.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Comparison with Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Cyclohexyl propanoate
Each of these compounds has its own unique properties and applications, but Propyl 3-cyclohexylpropanoate stands out due to its specific structural features and resulting characteristics.
Properties
IUPAC Name |
propyl 3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h11H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHKCGDZSIWOCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCC1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937141 |
Source


|
| Record name | Propyl 3-cyclohexylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16595-06-5 |
Source


|
| Record name | NSC71482 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propyl 3-cyclohexylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
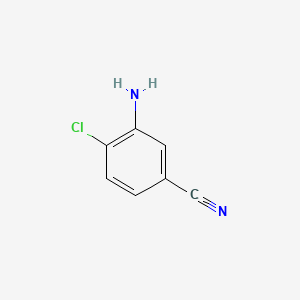
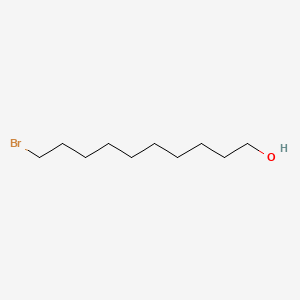

![Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone](/img/structure/B1266683.png)
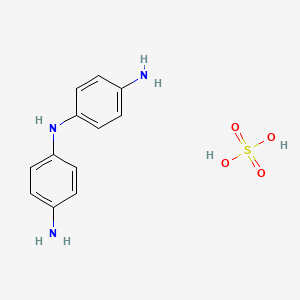
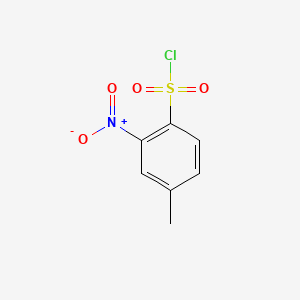

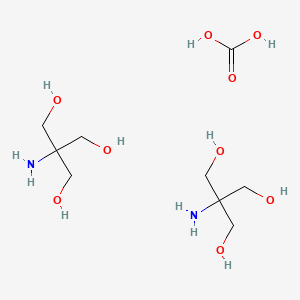


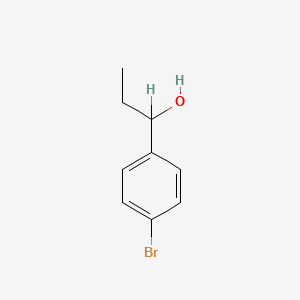
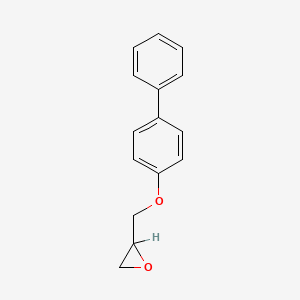
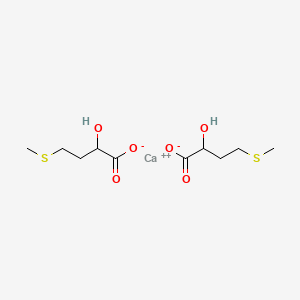
![1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B1266700.png)
